(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl

CAS No.: 2089671-27-0

Cat. No.: VC4683410

Molecular Formula: C7H10Cl2N2O

Molecular Weight: 209.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089671-27-0 |

|---|---|

| Molecular Formula | C7H10Cl2N2O |

| Molecular Weight | 209.07 |

| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2O.ClH/c8-7-2-1-5(3-10-7)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1 |

| Standard InChI Key | PIOARNGHMWBQRB-RGMNGODLSA-N |

| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

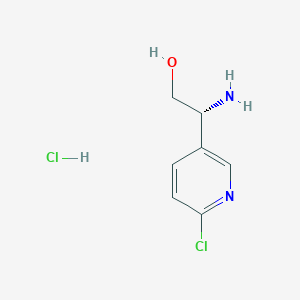

The compound, assigned the PubChem CID 134129762, has the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol . Its IUPAC name, (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol hydrochloride, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a hydrochloride salt. The pyridine ring is substituted at the 3-position with a chlorine atom and a β-amino alcohol side chain (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀Cl₂N₂O | |

| Molecular Weight | 209.07 g/mol | |

| Parent Compound | CID 96851164 | |

| SMILES | C1=CC(=NC=C1C@HN)Cl.Cl | |

| InChI Key | PIOARNGHMWBQRB-RGMNGODLSA-N |

The chiral center at C2 is critical for its biological activity, as enantiomeric purity often influences receptor binding affinity . The hydrochloride salt enhances solubility, a common modification for pharmaceutical intermediates .

Spectroscopic and Crystallographic Data

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves the enantioselective reduction of α-chloroketone precursors. For example, 2-chloro-1-(6-chloropyridin-3-yl)ethanone (CID 10797730, MW 190.02 g/mol) could serve as a starting material . Catalytic asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) would yield the (R)-enantiomer with high enantiomeric excess .

Table 2: Synthetic Precursors and Intermediates

| Compound | Role | Molecular Formula | Source |

|---|---|---|---|

| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | α-Chloroketone | C₇H₅Cl₂NO | |

| (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol | Parent alcohol | C₇H₉ClN₂O |

Diastereoselective Approaches

Studies on analogous compounds highlight diastereoselective methods for accessing enantiopure β-amino alcohols. For instance, Scheme 1 in describes the enantioselective reduction of α-chloroketones using transition-metal catalysts, followed by amination to introduce the amino group. Similar strategies could be adapted for this compound, with hydrochloric acid used to form the final hydrochloride salt .

| Compound | Target Receptor | Affinity (Ki) | Source |

|---|---|---|---|

| (R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethanol | mAChRs | <10 nM | |

| (R)-2-Amino-2-(6-chloro(3-pyridyl))ethanol hydrochloride | mAChRs (predicted) | N/A |

The chloro-pyridyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to phenyl analogs .

Future Directions and Research Gaps

Optimization of Synthetic Routes

Current methods rely on multi-step sequences with moderate yields. Flow chemistry or enzymatic catalysis could improve efficiency and enantioselectivity .

In Vivo Pharmacokinetic Studies

While in vitro receptor affinity is promising, in vivo studies are required to assess bioavailability and metabolic stability. Radiolabeling (e.g., with ¹¹C or ¹⁸F) could enable PET imaging of receptor occupancy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume